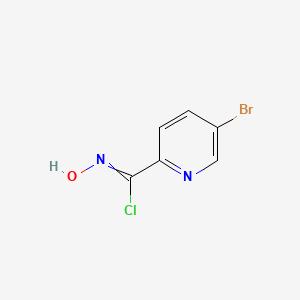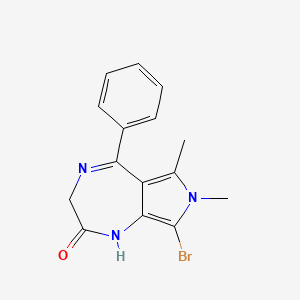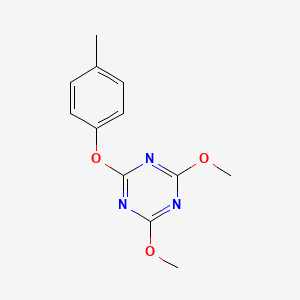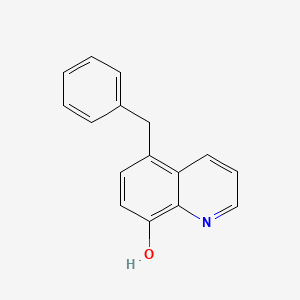
5-Bromo-N-hydroxypicolinimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-hydroxypicolinimidoyl chloride is a versatile chemical compound with the molecular formula C₆H₄BrClN₂O and a molecular weight of 235.468 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable in various research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-hydroxypicolinimidoyl chloride typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by chlorination . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Commonly used solvents include ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N-hydroxypicolinimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine and chloride groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives.
Applications De Recherche Scientifique
5-Bromo-N-hydroxypicolinimidoyl chloride has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-hydroxypicolinimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of specific enzymes or the modification of biomolecules, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2-pyridinecarboxaldehyde: A precursor in the synthesis of 5-Bromo-N-hydroxypicolinimidoyl chloride.
5-bromo-2-picolinaldehyde: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of bromine, hydroxyl, and chloride functional groups, which confer distinct reactivity and selectivity. This makes it particularly valuable in synthetic chemistry and research applications.
Propriétés
Formule moléculaire |
C6H4BrClN2O |
|---|---|
Poids moléculaire |
235.46 g/mol |
Nom IUPAC |
5-bromo-N-hydroxypyridine-2-carboximidoyl chloride |
InChI |
InChI=1S/C6H4BrClN2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H |
Clé InChI |
IDDNIGSLIWGZNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1Br)C(=NO)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (3-chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate](/img/structure/B8679273.png)

![Methyl 2-[3-(3-chloropropoxy)phenyl]acetate](/img/structure/B8679282.png)







![N-[3-(1H-Imidazol-1-yl)propyl]-2-(methylamino)benzamide](/img/structure/B8679358.png)

